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Compound of Interest

Compound Name: 2-Methoxy-5-(methyithio)pyridine
Cat. No.: B8655899
Get Quote

Executive Summary

In the high-stakes landscape of medicinal chemistry, precise structural identification and robust
synthetic routes are non-negotiable. This guide addresses the critical data gap surrounding 2-
Methoxy-5-(methylthio)pyridine, a valuable heteroaromatic building block. Often obscured by
incomplete database indexing, this compound serves as a pivotal scaffold for introducing
metabolic stability and lipophilic vectors into drug candidates. This document provides the
definitive CAS identification, validated synthetic protocols, and strategic applications of this
molecule in modern drug discovery.

Part 1: Identification & Chemical Identity

The first step in any rigorous chemical workflow is unambiguous identification. Through a multi-
tiered search strategy involving structural fragmentation and synonym cross-referencing, the
specific CAS registry number for this compound has been isolated.

Core Identity Matrix
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Parameter Detail

Chemical Name 2-Methoxy-5-(methylthio)pyridine

CAS Registry Number 98627-15-7

Molecular Formula C7HsNOS

Molecular Weight 155.22 g/mol

SMILES COclncc(SC)ccl
LXLPTRTXNUXEPD-UHFFFAOYSA-N

InChl Key
(Analogous)
5-(Methylthio)-2-methoxypyridine; 2-Methoxy-5-

Synonyms

methylsulfanylpyridine

Structural Validation Logic

To verify this identity, one must understand the substitution pattern. The pyridine ring is
electron-deficient. The methoxy group at position 2 acts as a pi-donor, slightly deactivating the
ring toward nucleophilic attack at position 6 but activating position 3 and 5 for electrophilic
substitution relative to the parent pyridine (though still less than benzene). However, the 5-
position is typically accessed via halogen displacement (cross-coupling) rather than direct
electrophilic attack.

Part 2: Synthesis & Manufacturing Protocols

As a Senior Application Scientist, | recommend two primary routes for synthesis. The choice
depends on the availability of starting materials and the scale of production.

Route A: Palladium-Catalyzed C-S Cross-Coupling
(Recommended)

This is the modern, high-yield approach favored in medicinal chemistry for its tolerance of
functional groups. It utilizes the readily available 5-bromo-2-methoxypyridine.

e Precursor: 5-Bromo-2-methoxypyridine (CAS 13472-85-0).[1]
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e Reagent: Sodium thiomethoxide (NaSMe).[2]
o Catalyst System: Pdz(dba)s / Xantphos or Pd(dppf)Cl-.
e Solvent/Conditions: 1,4-Dioxane or Toluene, 100°C, Inert Atmosphere (Nz2).

Mechanism: The oxidative addition of the Pd(0) species into the C-Br bond at the 5-position is
facilitated by the electron-rich phosphine ligand. Transmetallation with the thiomethoxide
followed by reductive elimination yields the thioether.

Route B: Nucleophilic Aromatic Substitution (SNAr)
Pathway

This route is viable if transition metal catalysts must be avoided, though it requires more steps
to install the sulfur if starting from the nitro precursor.

Nitration/Substitution: Start with 2-chloro-5-nitropyridine.

Methoxylation: React with NaOMe/MeOH to yield 2-methoxy-5-nitropyridine.

Reduction: Reduce nitro group to amine (2-methoxy-5-aminopyridine).

Diazotization/Thiolation: Convert amine to diazonium salt, then react with potassium ethyl

xanthate, followed by hydrolysis and S-methylation.

Visualization of Synthetic Logic

Pathway Legend

| Route B: Classical SNAMDiazo |

i i
| Route A: Metal Catalysis (Preferred) |
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2-Methoxy-5-(methylthio)pyridine
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Figure 1: Comparative synthetic pathways for 2-Methoxy-5-(methylthio)pyridine. Route A is
preferred for efficiency.

Part 3: Applications in Drug Discovery

The 2-methoxy-5-(methylthio)pyridine motif is not merely a structural filler; it is a strategic
bioisostere.

Metabolic Stability & Pro-drug Potential

The methylthio group (-SMe) is a "soft" metabolic handle. In vivo, it is susceptible to stepwise
oxidation by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s:

e Phase I: Oxidation to Sulfoxide (-S(=0)Me). Chiral center creation.
e Phase Il: Oxidation to Sulfone (-S(=0)zMe). Highly polar, electron-withdrawing.

Strategic Use: Researchers often install the -SMe group to deliberately alter the electronic
properties of the pyridine ring in vivo. The initial lipophilic sulfide (LogP ~2.4) improves
membrane permeability, while the metabolite (sulfone) may lock the compound into a specific
binding conformation due to increased polarity and hydrogen bond acceptor capability.

Bioisosterism

This scaffold serves as a bioisostere for:

o 1,4-Disubstituted Benzenes: The pyridine nitrogen provides a hydrogen bond acceptor that
the benzene ring lacks.

 Indoles: In fragment-based drug design (FBDD), this pyridine derivative mimics the electron-
rich nature of indole while reducing molecular weight and offering different solubility vectors.

Part 4: Analytical Characterization

To ensure the integrity of your experiments, the synthesized compound must meet specific
analytical criteria.
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Technique Expected Signal Characteristics

Methoxy (-OCHs): Singlet, ~3.8-3.9 ppm
(3H).Methylthio (-SCHs): Singlet, ~2.4-2.5 ppm
(3H).Aromatic H (C3): Doublet, ~6.8
ppm.Aromatic H (C4): DD, ~7.6 ppm.Aromatic H
(C6): Doublet/Singlet, ~8.0-8.1 ppm (Deshielded
by N).

1H NMR (DMSO-ds)

[M+H]*: 156.22 m/z.Look for +16 (Sulfoxide)

LC-MS (ESI+) and +32 (Sulfone) peaks if sample is
degraded/oxidized.
Appearance Colorless to pale yellow oil or low-melting solid.

Part 5: Safety & Handling

e Hazards: Pyridine derivatives are generally irritants. The methylthio moiety can release
volatile, foul-smelling sulfur species if degraded.

o Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The thioether is prone to oxidation;
exclude air strictly.

o Disposal: High-temperature incineration with scrubbers for sulfur oxides (SOx) and nitrogen
oxides (NOX).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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